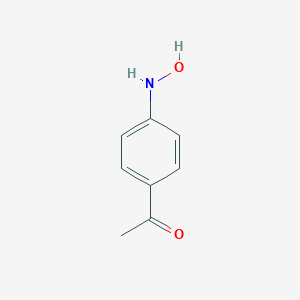

1-(4-(Hydroxyamino)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10517-47-2 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1-[4-(hydroxyamino)phenyl]ethanone |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9,11H,1H3 |

InChI Key |

SKRBKYAOMVEMEN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NO |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NO |

Other CAS No. |

10517-47-2 |

Synonyms |

Ethanone, 1-[4-(hydroxyamino)phenyl]- |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-(4-(hydroxyamino)phenyl)ethanone, a valuable intermediate in pharmaceutical and materials science. The primary focus of this document is the selective reduction of 4-nitroacetophenone. This guide details experimental protocols, presents comparative data on various synthetic methods, and visualizes the underlying chemical transformations and workflows.

Introduction

This compound, also known as 4-hydroxylaminoacetophenone, is a key synthetic intermediate. Its structural features, combining a hydroxylamine moiety with an acetophenone core, make it a versatile building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The primary route to this compound involves the partial reduction of the nitro group of readily available 4-nitroacetophenone, while preserving the ketone functionality. Achieving this chemoselectivity is the central challenge addressed in the following synthetic protocols.

Synthetic Pathways and Methodologies

The synthesis of this compound is predominantly achieved through the selective reduction of 4-nitroacetophenone. Several methods have been developed to effect this transformation, with varying degrees of selectivity, yield, and operational complexity. The most common and effective methods include reduction with metal dust in the presence of a proton donor, catalytic transfer hydrogenation, and electrochemical reduction.

Diagram of the General Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the selective reduction of 4-nitroacetophenone.

Method 1: Reduction with Zinc Dust and Ammonium Chloride

This classical method is cost-effective and provides good yields of the desired hydroxylamine. The reaction involves the use of zinc metal as the reducing agent in an aqueous solution of ammonium chloride, which acts as a mild proton donor.

Experimental Procedure: [1]

-

In a 125 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitroacetophenone (0.3 g), ammonium chloride (1.07 g), and water (5 mL).

-

Bubble nitrogen gas through the mixture for 15 minutes to deoxygenate the system.

-

Add zinc dust (0.4 g) to the flask.

-

Fit the flask with a reflux condenser and stir the mixture vigorously at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC), using the starting material as a reference.

-

Upon completion of the reaction, filter the mixture through a pad of celite using a Buchner funnel to remove unreacted zinc and other solids.

-

Evaporate the filtrate to dryness under reduced pressure.

-

The resulting solid is the crude this compound, which can be further purified by recrystallization.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more selective alternative to metal dust reductions. This method typically employs a noble metal catalyst, such as rhodium on carbon, and a hydrogen donor, like hydrazine hydrate.

Adapted Experimental Procedure: [2]

-

To a solution of 4-nitroacetophenone in tetrahydrofuran (THF), add 5% rhodium on carbon catalyst.

-

Cool the mixture to 15°C in an ice-water bath.

-

Add hydrazine hydrate dropwise from a pressure-equalized addition funnel over 30 minutes, maintaining the reaction temperature between 25-30°C.

-

After the addition is complete, continue stirring the mixture at 25-30°C for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the catalyst, washing the catalyst with a small amount of THF.

-

The resulting filtrate containing this compound can be used directly in subsequent steps or the product can be isolated by removal of the solvent under reduced pressure.

Method 3: Electrochemical Synthesis

Electrochemical reduction provides a green and highly controllable method for the synthesis of hydroxylamines. By carefully controlling the electrode potential, the reduction of the nitro group can be stopped at the hydroxylamine stage, preventing further reduction to the amine.

General Principles of Electrochemical Reduction:

Data Presentation

The following table summarizes various reagents and conditions for the selective reduction of nitroarenes to arylhydroxylamines, providing a comparative overview of the available methods.

| Reagent/Catalyst | Hydrogen Donor/Conditions | Substrate | Selectivity/Yield | Reference |

| Zinc Dust | Ammonium Chloride, Water, RT | 4-Nitroacetophenone | Not specified | [1] |

| Raney Nickel | Hydrazine, 0-10°C | Aromatic Nitro Compounds | Good | [3] |

| Rhodium on Carbon | Hydrazine Hydrate, 25-30°C | Nitrobenzene | 79-80% (as acetyl derivative) | [2] |

| Pt/SiO2 | H2 (10 bar), DMSO, RT | Nitrobenzene | >99% | [4] |

| Ag/TiO2 | NH3BH3 | Nitroarenes | >84% | [5] |

| BaNTR1 (Nitroreductase) | NAD(P)H | Nitroarenes with EWG | >99% | [4] |

| Electrochemical Reduction | Controlled Potential | Aromatic Nitro Compounds | High (condition dependent) | N/A |

Visualization of Experimental Workflow

Diagram of the Zinc/Ammonium Chloride Reduction Workflow

Caption: Step-by-step workflow for the synthesis using zinc and ammonium chloride.

Conclusion

The synthesis of this compound via the selective reduction of 4-nitroacetophenone is a well-established transformation with multiple effective protocols. The choice of method will depend on factors such as cost, scale, available equipment, and desired purity. The zinc/ammonium chloride method offers a simple and economical approach, while catalytic transfer hydrogenation and electrochemical methods provide milder and potentially more selective alternatives. This guide provides the foundational knowledge and detailed procedures for researchers to successfully synthesize this important chemical intermediate.

References

- 1. scispace.com [scispace.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 4. rsc.org [rsc.org]

- 5. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-(hydroxyamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(hydroxyamino)phenyl)ethanone, also known as 4-acetylphenylhydroxylamine, is an N-arylhydroxylamine derivative of significant interest in medicinal chemistry and toxicology. N-arylhydroxylamines are known intermediates in the metabolic activation of aromatic amines and nitroaromatic compounds, which can lead to carcinogenic and other toxic effects.[1][2] Understanding the chemical properties, reactivity, and biological interactions of this compound is crucial for researchers in drug development and toxicology. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, synthesis, spectroscopic data, and biological implications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | Calculated |

| Molecular Weight | 151.16 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and acetonitrile.[3][4] | Inferred |

| LogP | Not available | - |

Synthesis and Experimental Protocols

The most common method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroarene.[5][6] In the case of this compound, the starting material would be 1-(4-nitrophenyl)ethanone (4-nitroacetophenone).

Experimental Protocol: Selective Reduction of 4-Nitroacetophenone

This protocol is a general method and may require optimization for the specific synthesis of this compound.

Materials:

-

1-(4-nitrophenyl)ethanone

-

Zinc dust (Zn)

-

Ammonium chloride (NH₄Cl) or Carbon Dioxide (CO₂)[6]

-

Water (H₂O)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Reaction flask

-

Stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)ethanone in a suitable solvent such as a mixture of methanol and water.

-

Addition of Reducing Agent: Add zinc dust to the solution.

-

Initiation of Reaction: Add a solution of ammonium chloride in water, or introduce carbon dioxide gas into the reaction mixture.[6] The reaction is often carried out at room temperature.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the excess zinc dust and any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. The following tables provide expected chemical shifts and absorption bands based on the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ (acetyl) | ~2.5 | Singlet | |

| Aromatic protons (ortho to acetyl) | 7.8 - 8.0 | Doublet | Deshielded by the carbonyl group. |

| Aromatic protons (ortho to hydroxyamino) | 7.0 - 7.2 | Doublet | Shielded by the hydroxyamino group. |

| -NHOH | 5.0 - 9.0 | Broad singlet | Chemical shift is concentration and solvent dependent. May exchange with D₂O.[7] |

| -NHOH | 8.0 - 10.0 | Broad singlet | Chemical shift is concentration and solvent dependent. May exchange with D₂O.[7] |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) | Notes |

| -C=O (carbonyl) | 195 - 205 | |

| -CH₃ (acetyl) | 25 - 30 | |

| Aromatic C (ipso-acetyl) | 135 - 140 | |

| Aromatic C (ortho to acetyl) | 128 - 130 | |

| Aromatic C (ortho to hydroxyamino) | 115 - 120 | |

| Aromatic C (ipso-hydroxyamino) | 145 - 150 |

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |

| N-H stretch (amino) | 3100 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1670 - 1690 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 151. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the N-O bond.

Reactivity and Stability

N-arylhydroxylamines are generally unstable compounds and can undergo oxidation, disproportionation, and rearrangement reactions. They are particularly sensitive to air and light and should be stored under an inert atmosphere at low temperatures.

The hydroxylamino group can be oxidized to the corresponding nitroso derivative, which is often a more reactive and toxic species.[2] Under acidic conditions, N-arylhydroxylamines can undergo the Bamberger rearrangement to form aminophenols.

Biological Activity and Toxicology

N-arylhydroxylamines, including this compound, are of significant toxicological concern due to their role as metabolites of carcinogenic aromatic amines and nitroaromatics.[1]

Mechanism of Carcinogenicity

The carcinogenicity of many aromatic amines is attributed to the metabolic N-hydroxylation to form N-arylhydroxylamines. These intermediates can be further activated by esterification (e.g., acetylation or sulfation) to form reactive esters. These esters can then decompose to form highly reactive nitrenium ions, which can bind covalently to cellular macromolecules such as DNA, leading to mutations and the initiation of cancer.[1]

Other Toxic Effects

Arylhydroxylamines have been implicated in various other toxic effects, including methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8] They have also been associated with idiosyncratic drug reactions, such as skin rashes and hepatotoxicity.[2]

Safety and Handling

Given the potential toxicity and instability of this compound, it should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. A freezer is recommended for long-term storage.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemically reactive and biologically significant molecule. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the known chemistry of N-arylhydroxylamines and related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and toxicological profile. The information and protocols provided herein serve as a valuable resource for researchers and professionals working with this and similar compounds in the fields of drug development, toxicology, and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-(Hydroxyamino)phenyl)ethanone

Executive Summary

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of 1-(4-(hydroxyamino)phenyl)ethanone and its related derivative, 1-(4-(dihydroxyamino)phenyl)ethanone. It is important to note that experimental data for these specific compounds is scarce in publicly available literature. The IUPAC name for the compound of interest is this compound, also referred to as 4-acetylphenylhydroxylamine. A closely related structure, 1-(4-(dihydroxyamino)phenyl)ethanone, is indexed in PubChem, and its computed data is presented herein.

This guide proposes a viable synthetic pathway for this compound via the controlled reduction of 1-(4-nitrophenyl)ethanone. Due to the absence of experimental spectroscopic and physical data for the target compound, this document provides detailed, experimentally determined data for the readily available precursor, 1-(4-nitrophenyl)ethanone, and the fully reduced, stable product, 1-(4-aminophenyl)ethanone. This comparative data serves as a crucial reference for researchers working on the synthesis and characterization of the target hydroxylamine.

Furthermore, this guide includes detailed experimental protocols, structured data tables for easy comparison, and logical workflow diagrams generated using Graphviz to facilitate understanding. While no specific biological activity has been reported for this compound, general safety precautions are advised based on the known properties of related arylhydroxylamines and nitro/amino compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound and its chemical context.

Molecular Structure and Identification

The core structure of this compound consists of an ethanone group attached to a phenyl ring, which is substituted with a hydroxyamino group at the para position.

1.1. Chemical Structure of this compound

-

IUPAC Name: this compound

-

Other Names: 4-Acetylphenylhydroxylamine

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol

-

SMILES: CC(=O)c1ccc(N(O)H)cc1

1.2. Chemical Structure of 1-(4-(dihydroxyamino)phenyl)ethanone

A related compound found in the PubChem database is 1-[4-(dihydroxyamino)phenyl]ethanone.[1]

-

IUPAC Name: 1-[4-(dihydroxyamino)phenyl]ethanone[1]

-

Molecular Formula: C₈H₉NO₃[1]

-

Molecular Weight: 167.16 g/mol [1]

-

SMILES: CC(=O)C1=CC=C(C=C1)N(O)O[1]

Physicochemical Properties

Due to the lack of experimentally determined data for this compound, this section provides computed data for 1-(4-(dihydroxyamino)phenyl)ethanone from PubChem and experimental data for the precursor and the fully reduced analog.

Table 1: Computed Physicochemical Properties of 1-(4-(dihydroxyamino)phenyl)ethanone [1]

| Property | Value |

| Molecular Weight | 167.16 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 167.058243149 Da |

| Topological Polar Surface Area | 60.8 Ų |

Table 2: Experimental Physicochemical Properties of Related Compounds

| Property | 1-(4-nitrophenyl)ethanone | 1-(4-aminophenyl)ethanone |

| CAS Number | 100-19-6[2] | 99-92-3[3] |

| Molecular Formula | C₈H₇NO₃[2] | C₈H₉NO[3] |

| Molecular Weight | 165.15 g/mol | 135.17 g/mol [4] |

| Melting Point | 76-80 °C[2] | 104-106 °C[3][5] |

| Boiling Point | 202 °C[2] | 293-295 °C[5] |

| Appearance | Yellow prisms or powder[6] | Light yellow crystalline solid[4] |

| Solubility | Insoluble in water | Soluble in hot water, alcohol, ether[5] |

Synthesis and Experimental Protocols

The most plausible method for the synthesis of this compound is the controlled reduction of 1-(4-nitrophenyl)ethanone. Aryl hydroxylamines are known intermediates in the reduction of nitroarenes to anilines. The key is to choose a reducing agent and reaction conditions that favor the formation and isolation of the hydroxylamine without further reduction to the amine.

3.1. Proposed Synthetic Pathway

The following diagram illustrates the proposed synthesis of this compound from 1-(4-nitrophenyl)ethanone.

3.2. Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on established methods for the reduction of nitroarenes to hydroxylamines. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary.

Materials:

-

1-(4-nitrophenyl)ethanone

-

Zinc dust (activated)

-

Ammonium chloride (NH₄Cl)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-nitrophenyl)ethanone (1 equivalent) in a mixture of THF and water (e.g., 5:1 v/v).

-

Add ammonium chloride (2-3 equivalents) to the solution and stir until it dissolves.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add activated zinc dust (2-4 equivalents) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the zinc residue. Wash the celite pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Note: Aryl hydroxylamines can be unstable and may be prone to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use the product promptly after isolation.

Spectroscopic Data (Comparative)

As experimental spectra for this compound are not available, this section provides the expected spectral features and a comparison with the spectra of its precursor and fully reduced product.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Data (Predicted and Experimental)

| Compound | Aromatic Protons (ppm) | Acetyl Protons (ppm) | Other Protons (ppm) |

| 1-(4-nitrophenyl)ethanone | ~8.3 (d, 2H), ~8.1 (d, 2H) | ~2.7 (s, 3H) | |

| This compound (Predicted) | ~7.8 (d, 2H), ~7.2 (d, 2H) | ~2.5 (s, 3H) | NHOH protons (broad signals) |

| 1-(4-aminophenyl)ethanone | ~7.7 (d, 2H), ~6.6 (d, 2H) | ~2.4 (s, 3H) | ~4.0 (br s, 2H, NH₂) |

4.2. Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions (cm⁻¹)

| Functional Group | 1-(4-nitrophenyl)ethanone | This compound (Predicted) | 1-(4-aminophenyl)ethanone |

| C=O (ketone) | ~1690 | ~1670 | ~1660 |

| N-O (nitro) | ~1520, ~1350 | - | - |

| N-H, O-H (hydroxyamino) | - | ~3300-3200 (broad) | - |

| N-H (amino) | - | - | ~3400, ~3300 |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound or 1-(4-(dihydroxyamino)phenyl)ethanone. Arylhydroxylamines are a class of compounds with diverse biological effects, some of which are known to be reactive metabolites of aromatic amines and nitroaromatics.

The following diagram illustrates the logical relationship in the metabolic reduction of a nitroaromatic compound.

Safety and Handling

No specific safety data is available for this compound. However, based on the data for related compounds, the following precautions are recommended:

-

1-(4-nitrophenyl)ethanone: Harmful if swallowed. May cause eye irritation.[1]

-

1-(4-aminophenyl)ethanone: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8][9]

Given that arylhydroxylamines can be reactive and potentially toxic, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes for a research audience and is based on currently available scientific information. The proposed experimental protocol has not been validated and should be performed by qualified personnel with appropriate risk assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-(4-nitrophenyl)ethanone(100-19-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

The Unseen Instigator: A Technical Guide to the Mechanism of Action of 1-(4-(hydroxyamino)phenyl)ethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delineates the probable mechanism of action of 1-(4-(hydroxyamino)phenyl)ethanone, a compound of significant interest in the study of drug metabolism and toxicology. While direct research on this specific molecule is limited, its structural similarity to known reactive metabolites of widely used pharmaceuticals, such as acetaminophen, allows for a scientifically grounded inference of its biological activities. This document synthesizes the available knowledge on the bioactivation of related aromatic amines to provide a comprehensive overview of the anticipated metabolic fate and cellular consequences of this compound.

Introduction: The Reactive Metabolite Hypothesis

This compound is not extensively documented as a standalone therapeutic or chemical agent. Instead, the available evidence strongly suggests it functions as a reactive intermediate metabolite. Its chemical structure, featuring a hydroxyamino group attached to a phenyl ring, is characteristic of N-hydroxylated arylamines, a class of compounds known for their role in mediating the toxicity of various drugs and xenobiotics.[1]

The primary hypothesis is that this compound is formed in vivo via the metabolic N-hydroxylation of a precursor molecule, likely 1-(4-aminophenyl)ethanone (4-aminoacetophenone). This bioactivation step is a critical initiating event that converts a relatively stable amine into a highly reactive hydroxylamine, predisposing it to further chemical transformations that can lead to cellular damage.

Metabolic Formation: The Role of Cytochrome P450

The N-hydroxylation of aromatic amines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2][3][4] Several CYP isoforms, most notably from family 1, are implicated in this oxidative transformation.[4] The generally accepted mechanism for CYP-mediated N-hydroxylation of primary aromatic amines is a hydrogen atom transfer (HAT) followed by a radical rebound step.[2][5]

Experimental Protocol: In Vitro Metabolism Assay for N-Hydroxylation

A typical experimental setup to investigate the formation of this compound from its parent amine would involve the following:

-

Incubation: The parent compound, 1-(4-aminophenyl)ethanone, is incubated with liver microsomes (from human or animal models) or specific recombinant CYP enzymes.

-

Cofactors: The reaction mixture must be supplemented with an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.[6]

-

Trapping Agents: Due to the inherent instability of N-hydroxy metabolites, trapping agents such as glutathione (GSH) may be included to form stable conjugates for easier detection.

-

Analysis: The reaction is quenched, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the formation of the N-hydroxy metabolite and its conjugates.[7][8]

Workflow for Investigating Metabolic Formation

References

- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Potential Biological Activity of 1-(4-(hydroxyamino)phenyl)ethanone

Disclaimer: Direct experimental data on the biological activity of 1-(4-(hydroxyamino)phenyl)ethanone is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential activities based on the known biological profiles of structurally analogous compounds, including para-substituted acetophenones and molecules containing the hydroxyamino functional group. The information presented herein is intended for research and drug development professionals and should be used as a theoretical framework for further investigation.

Executive Summary

This compound is a small molecule featuring an acetophenone core with a hydroxyamino moiety at the para-position. This unique combination of a phenolic-like group and a ketone suggests a potential for diverse biological activities. Based on structure-activity relationship (SAR) studies of related compounds, this molecule is hypothesized to possess enzyme inhibitory, antioxidant, and anti-inflammatory properties. This document provides a comprehensive overview of these potential activities, supported by data from analogous compounds, detailed experimental protocols for in vitro validation, and diagrams of potentially modulated signaling pathways.

Potential Biological Activities

The biological activities of this compound can be inferred by dissecting its structure into two key components: the acetophenone scaffold and the para-hydroxyamino group.

-

Acetophenone Scaffold: Acetophenone and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory activities. The substitution pattern on the phenyl ring is a critical determinant of potency and selectivity.

-

Hydroxyamino Group (-NHOH): This functional group is isoelectronic with a hydroxyl group but has distinct chemical properties. It can act as a hydrogen bond donor and acceptor and is known to be a structural motif in some enzyme inhibitors and antioxidants.

Enzyme Inhibition

The acetophenone core is present in numerous enzyme inhibitors. The para-substituted functional group plays a crucial role in the interaction with the enzyme's active site.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Various acetophenone derivatives have been shown to inhibit tyrosinase. The hydroxyl and amino groups are known to chelate the copper ions in the tyrosinase active site, suggesting that the hydroxyamino group could perform a similar function.

| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Acetophenone Thiosemicarbazones | Mushroom Tyrosinase | 0.34 - 9.0 | Kojic Acid | >20 |

| Acetophenone Amide Derivatives | Mushroom Tyrosinase | 0.002 - 27.35 | Kojic Acid | 16.69 |

| Hydroxy Substituted Amino Chalcones | Mushroom Tyrosinase | 7.82 - 9.75 | Kojic Acid | 22.83 |

Table 1: Tyrosinase inhibitory activity of various acetophenone derivatives.[1][2]

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. NSAIDs like ibuprofen and celecoxib target these enzymes. Phenolic compounds and some acetophenone derivatives have demonstrated COX inhibitory activity, suggesting a potential anti-inflammatory mechanism for the target compound.

| Compound/Derivative Class | Enzyme | % Inhibition (Concentration) | IC50 (µM) |

| Benzylideneacetophenone Derivatives | COX-2 | Not Specified | Not Specified |

| General Phenolic Compounds | COX-1 / COX-2 | Varies | Varies |

| Virtual Screened COX-2 Inhibitors | Ovine COX-2 | Not Applicable | 8.6 - 15.6 |

Table 2: Cyclooxygenase (COX) inhibitory activity of acetophenone-related compounds.

Antioxidant Activity

The presence of the hydroxyamino group, which can donate a hydrogen atom to neutralize free radicals, strongly suggests that this compound possesses antioxidant properties. This is a well-documented activity for phenolic compounds, including hydroxyacetophenone derivatives.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH | 26.00 ± 0.37 | Ascorbic Acid | 60.81 ± 1.33 |

| Acetophenone Benzoylhydrazones | DPPH | Varies | Not Specified | Not Specified |

Table 3: Antioxidant activity of selected hydroxyacetophenone derivatives.[3][4]

Anti-inflammatory Activity

Beyond direct enzyme inhibition, the anti-inflammatory potential can be mediated through the modulation of key signaling pathways involved in the inflammatory response. Phenolic compounds are known to interfere with pathways such as NF-κB and MAPK. Given its structure, 1-(4-(hydroxyacetophenone)phenyl)ethanone is likely to exhibit similar effects. Studies on p-hydroxyacetophenone have shown it reduces pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB pathway.[5]

| Compound | Model | Effect |

| p-Hydroxyacetophenone | Carrageenan-induced paw edema | Reduced swelling and neutrophil infiltration |

| p-Hydroxyacetophenone | Acetic acid-induced writhing | Reduced nociceptive response |

| 3,5-Diprenyl-4-hydroxyacetophenone | TPA-induced ear edema | 70.10% reduction in edema |

| 3,5-Diprenyl-4-hydroxyacetophenone | LPS-stimulated macrophages | Inhibition of NO, IL-1β, IL-6, TNF-α |

Table 4: In vivo and in vitro anti-inflammatory effects of hydroxyacetophenone derivatives.[3][5]

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Phenolic compounds can inhibit this pathway at multiple points.

Caption: Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. Phenolic antioxidants can modulate these pathways, often by scavenging reactive oxygen species (ROS) that act as secondary messengers.

Caption: Potential modulation of the MAPK signaling cascade via ROS scavenging.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized biological activities of this compound.

In Vitro Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of mushroom tyrosinase, using L-DOPA as a substrate.

Workflow Diagram:

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the test compound in DMSO at various concentrations. Prepare a 30 U/mL solution of mushroom tyrosinase and a 10 mM solution of L-DOPA in 0.1 M phosphate buffer (pH 6.8). Kojic acid is used as a positive control.

-

Assay Plate Setup: In a 96-well microplate, add 20 µL of the test compound solution (or DMSO for control) to each well.

-

Enzyme Addition: Add 40 µL of the tyrosinase solution and 100 µL of phosphate buffer to each well.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 475 nm using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] × 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Methodology:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Cayman Chemical, Item No. 760111). This includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (probe).

-

Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the sample wells. Add solvent (e.g., DMSO) to the control wells. A known NSAID (e.g., celecoxib for COX-2) should be used as a positive control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the TMPD probe.

-

Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

-

Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[7][8]

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound and the biological activities of its analogs provides a strong rationale for investigating its potential as an enzyme inhibitor, antioxidant, and anti-inflammatory agent. The acetophenone core serves as a versatile scaffold, while the para-hydroxyamino group is predicted to be a key determinant of its activity, particularly in radical scavenging and potential interactions with metalloenzymes. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for the systematic evaluation of this promising compound in drug discovery and development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosinase inhibition assay [bio-protocol.org]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-(hydroxyamino)phenyl)ethanone, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the structurally similar and well-characterized compound, paracetamol (N-acetyl-p-aminophenol), to provide valuable insights into its physicochemical properties. This guide includes tabulated solubility data, detailed experimental protocols for solubility and stability assessment, and graphical representations of key experimental workflows.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with an ethanone and a hydroxyamino group. Its structural similarity to widely used pharmaceuticals, such as paracetamol, suggests its potential for biological activity and as a scaffold in drug design. A thorough understanding of its solubility and stability is paramount for its development and application in research and pharmaceutical formulations. This guide aims to provide a foundational understanding of these critical parameters.

Solubility Profile

Table 1: Solubility of Paracetamol in Various Solvents

| Solvent | Solubility ( g/100 mL) at 25°C (unless specified) |

| Water | ~1.4 (at 20°C), ~5.0 (at 100°C)[1] |

| Ethanol | ~14.3[1] |

| Methanol | ~10.0[1] |

| Acetone | ~7.7[1] |

| Chloroform | ~2.0[1] |

| Propylene Glycol | ~11.1[1] |

| Glycerol | ~2.5[1] |

| Diethyl Ether | Insoluble[1] |

Note: This data is for Paracetamol and is intended to serve as a qualitative and predictive guide for the solubility of this compound.

Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and in vivo performance. N-arylhydroxylamines, in general, are known to be susceptible to oxidation and degradation, particularly in aqueous solutions.[3][4] The stability of paracetamol has been extensively studied and is influenced by pH and temperature.[5][6] Dry, pure paracetamol is stable up to 45°C, but its stability in solution is pH-dependent and can be catalyzed by acids or bases.[1]

Table 2: Stability of Paracetamol under Different Conditions

| Condition | Observation |

| pH | More stable in slightly acidic to neutral pH (4-7).[6] Hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[5] |

| Temperature | Degradation accelerates with increasing temperature.[6] |

| Light | Slightly light-sensitive in solution.[1] |

| Oxidation | Can undergo oxidation, especially in the presence of contaminants. |

Note: This data is for Paracetamol and is intended to serve as a qualitative and predictive guide for the stability of this compound. N-arylhydroxylamines can be more sensitive to oxidation than their N-acetyl counterparts.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at various pH values) in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10]

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Neutral Hydrolysis: Water at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

-

Thermal Degradation: Heating the solid compound at a specified temperature (e.g., 80°C).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Data Analysis: The percentage degradation of the parent compound and the formation of degradation products are calculated. The degradation kinetics can also be determined.

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound have not been elucidated, N-arylhydroxylamines are known intermediates in the metabolic activation of aromatic amines, some of which are carcinogenic.[3][4] The study of such compounds is often linked to understanding mechanisms of toxicity and designing safer analogues. The workflow for characterizing a novel compound in a drug discovery context is illustrated below.

Caption: Logical Flow for Compound Characterization.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through analogy with paracetamol. The provided experimental protocols offer a robust framework for researchers to generate specific data for this compound. A comprehensive characterization of its physicochemical properties is a prerequisite for any further development and will be crucial in elucidating its biological activity and potential therapeutic applications. Further research is warranted to establish the specific solubility and stability profile of this compound and to explore its biological effects.

References

- 1. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pure.ul.ie [pure.ul.ie]

- 3. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of aqueous solutions of N-acetyl-p-aminophenol. (1961) | K. Thomas Koshy | 75 Citations [scispace.com]

- 6. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]

- 7. Analytical Methods - Zamann Pharma Support GmbH [zamann-pharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Discovery and History of 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide

An In-depth Examination of the Synthesis and Historical Context of a Key N-Arylhydroxylamine

Abstract

1-(4-(hydroxyamino)phenyl)ethanone, also known as N-(4-acetylphenyl)hydroxylamine, is an N-arylhydroxylamine whose history is intrinsically linked to the pioneering work on the reduction of nitroaromatic compounds in the late 19th century. While a singular "discovery" paper for this specific compound is not readily apparent in the historical chemical literature, its synthesis is a direct application of the methods developed by chemists such as Eugen Bamberger for the controlled reduction of nitroarenes. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols, both historical and modern, are presented, alongside a discussion of its chemical reactivity.

Introduction and Historical Context

The late 19th century was a period of significant advancement in organic chemistry, particularly in the understanding of nitrogen-containing functional groups. The reduction of aromatic nitro compounds, a cornerstone of synthetic chemistry for the production of anilines, was a focal point of this research. German chemist Eugen Bamberger made seminal contributions to this field, meticulously studying the intermediate products formed during the reduction of nitroarenes. His work revealed that under controlled conditions, the reduction could be stopped at the hydroxylamine stage, yielding N-arylhydroxylamines.

The synthesis of this compound is a direct extension of this research. The starting material, 1-(4-nitrophenyl)ethanone (p-nitroacetophenone), became readily accessible through the nitration of acetophenone. The selective reduction of the nitro group in the presence of the ketone functionality was a key challenge, and the methods developed for other nitroarenes were logically applied to this substrate. The primary method for this transformation in the late 19th and early 20th centuries was the use of zinc dust in a neutral or weakly acidic medium, such as an aqueous solution of ammonium chloride. This method provided a reliable route to N-arylhydroxylamines, including, presumably, N-(4-acetylphenyl)hydroxylamine.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in early literature. The following table summarizes available computed and experimental data for the compound and its key precursor.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Target Compound | This compound | C₈H₉NO₂ | 151.16 | Not reported |

| Precursor | 1-(4-nitrophenyl)ethanone | C₈H₇NO₃ | 165.15 | 76-78[1] |

Experimental Protocols

Historical Synthesis: Reduction with Zinc Dust and Ammonium Chloride

This protocol is based on the general method for the preparation of N-arylhydroxylamines from nitroarenes, widely used in the late 19th and early 20th centuries.

Reaction Scheme:

Figure 1: Historical synthesis of this compound.

Materials:

-

1-(4-nitrophenyl)ethanone

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Petroleum ether (for extraction of unreacted starting material)

-

Chloroform (for extraction of the product)

Procedure:

-

A mixture of 1-(4-nitrophenyl)ethanone (1.0 g, 0.006 mol), ammonium chloride (1.0 g, 0.018 mol), 25 mL of distilled water, and 5 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirred mixture, zinc dust (1.3 g, 0.02 mol) is added portion-wise over a period of 15 minutes.

-

The reaction mixture is stirred for an additional 10 minutes after the final addition of zinc dust.

-

The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

-

Upon completion, the reaction mixture is filtered to remove zinc oxide and any unreacted zinc.

-

The filtrate is then extracted with petroleum ether to remove any unreacted 1-(4-nitrophenyl)ethanone.

-

The aqueous layer is subsequently extracted with chloroform to isolate the this compound.

-

The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.

Note: N-arylhydroxylamines are often unstable and prone to oxidation and rearrangement, especially under acidic conditions or upon heating. Therefore, the product should be handled with care and used promptly in subsequent reactions.

Modern Synthesis: Catalytic Transfer Hydrogenation

Modern methods often employ catalytic transfer hydrogenation for a more efficient and selective reduction of the nitro group.

Reaction Scheme:

Figure 2: Modern catalytic transfer hydrogenation approach.

Materials:

-

1-(4-nitrophenyl)ethanone

-

Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst

-

Hydrazine hydrate or a formate salt (e.g., ammonium formate) as the hydrogen donor

-

Solvent (e.g., ethanol, isopropanol)

-

Inhibitor for over-reduction (e.g., dimethyl sulfoxide), if necessary to improve selectivity for the hydroxylamine.

Procedure:

-

To a solution of 1-(4-nitrophenyl)ethanone in a suitable solvent (e.g., ethanol), the catalyst (e.g., 5 mol% Pt/C) is added.

-

A hydrogen donor, such as hydrazine hydrate or ammonium formate, is added to the mixture. The addition of a small amount of an amine like triethylamine can promote the conversion.[1]

-

To prevent further reduction to the aniline, an inhibitor such as dimethyl sulfoxide can be added to the reaction mixture.[1]

-

The reaction is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired N-(4-acetylphenyl)hydroxylamine.

Signaling Pathways and Biological Activity

As of the current literature review, there is no specific information available detailing the involvement of this compound in any signaling pathways or its specific biological activities. N-arylhydroxylamines, as a class, are known to be metabolites of nitroaromatic and aminoaromatic compounds, some of which have biological activity. For instance, N-hydroxyarylamine O-acetyltransferases are enzymes that can acetylate related compounds.[2] However, dedicated studies on the pharmacological or biological profile of this compound are lacking.

Conclusion

The discovery and synthesis of this compound are rooted in the foundational studies of nitroarene reduction from the late 19th century. While not marked by a singular discovery event, its preparation is a logical outcome of the systematic exploration of N-arylhydroxylamine synthesis pioneered by chemists like Eugen Bamberger. The historical synthesis, relying on zinc dust and ammonium chloride, provided the initial access to this compound. Modern techniques, such as catalytic transfer hydrogenation, offer more controlled and efficient synthetic routes. Despite its long-implicit existence in the chemical landscape, the biological properties and potential roles in signaling pathways of this compound remain an unexplored area, presenting an opportunity for future research in medicinal chemistry and chemical biology.

Workflow Diagram

The following diagram illustrates the general workflow from the precursor to the target compound and its potential, though currently uncharacterized, biological investigation.

Figure 3: General workflow for synthesis and potential investigation.

References

- 1. 1-[4-(Dihydroxyamino)phenyl]ethanone | C8H9NO3 | CID 146344684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Hydroxyarylamine O-Acetyltransferases Catalyze Acetylation of 3-Amino-4-Hydroxyphenylarsonic Acid in the 4-Hydroxy-3-Nitrobenzenearsonic Acid Transformation Pathway of Enterobacter sp. Strain CZ-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of a Metabolite: A Technical Guide to 1-(4-(hydroxyamino)phenyl)ethanone in Paracetamol Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is a widely consumed analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is not caused by the parent drug but by its highly reactive metabolite, 1-(4-(hydroxyamino)phenyl)ethanone, more commonly known as N-acetyl-p-benzoquinone imine (NAPQI). This technical guide provides a comprehensive overview of the formation, detoxification, and toxicological profile of NAPQI. It includes a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the critical biochemical pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

Paracetamol is one of the most common over-the-counter medications globally. Its metabolism is a well-characterized process that primarily occurs in the liver.[1][2] Under normal therapeutic conditions, paracetamol is safely metabolized through glucuronidation and sulfation, with only a small fraction being oxidized to NAPQI.[1][3] This highly electrophilic intermediate is rapidly detoxified by conjugation with glutathione (GSH).[3][4] However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[5] The subsequent depletion of hepatic GSH stores allows NAPQI to bind covalently to cellular macromolecules, particularly mitochondrial proteins, initiating a cascade of events that result in hepatocellular necrosis and acute liver failure.[6][7] Understanding the intricate mechanisms of NAPQI formation and its downstream toxic effects is crucial for the development of improved therapeutic interventions for paracetamol-induced hepatotoxicity.

Paracetamol Metabolism and NAPQI Formation

At therapeutic doses, the majority of paracetamol is metabolized via two primary pathways:

-

Glucuronidation: This accounts for approximately 50-70% of paracetamol metabolism and is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A6.[1]

-

Sulfation: Accounting for 25-35% of metabolism, this pathway is mediated by sulfotransferase enzymes (SULTs), such as SULT1A1 and SULT1A3.[1]

A minor but critical pathway, responsible for 5-15% of paracetamol metabolism, involves oxidation by the cytochrome P450 (CYP) enzyme system, predominantly CYP2E1, CYP1A2, and CYP3A4.[8][9] This oxidative metabolism generates the reactive metabolite, NAPQI.[8]

Detoxification of NAPQI

Under normal physiological conditions, NAPQI is efficiently detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][10] The resulting non-toxic conjugate, paracetamol-GSH, is further metabolized to mercapturic acid and cysteine conjugates, which are then excreted in the urine.[1]

The Consequences of Glutathione Depletion

In the event of a paracetamol overdose, the increased production of NAPQI overwhelms the liver's capacity to synthesize and replenish GSH.[10] Once GSH stores are depleted to a critical level (generally below 30% of normal), NAPQI is free to react with other nucleophilic cellular components.[10] This covalent binding to cellular proteins, particularly mitochondrial proteins, is a key initiating event in paracetamol-induced hepatotoxicity.[7][11]

Mechanisms of NAPQI-Induced Hepatotoxicity

The toxicity of NAPQI is multifactorial and involves several interconnected cellular events:

-

Covalent Binding to Proteins: NAPQI forms adducts with cysteine residues on various cellular proteins.[12] This binding can alter protein structure and function, leading to enzyme inactivation and disruption of cellular processes.[7]

-

Mitochondrial Dysfunction: A primary target of NAPQI is the mitochondria. Covalent binding to mitochondrial proteins can lead to the inhibition of the electron transport chain, decreased ATP synthesis, and the opening of the mitochondrial permeability transition pore (MPTP).[7][13]

-

Oxidative Stress: The depletion of GSH, a major intracellular antioxidant, coupled with mitochondrial dysfunction, leads to an increase in reactive oxygen species (ROS).[7] This oxidative stress further damages cellular components, including lipids, proteins, and DNA.

-

Activation of Signaling Pathways: The cellular stress induced by NAPQI activates signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[14] Sustained activation of JNK is a critical step in the progression of liver injury.[14][15]

Quantitative Data

The following tables summarize key quantitative data related to NAPQI's formation, toxicity, and its interaction with cellular components.

| Parameter | Value | Cell Line/System | Reference |

| NAPQI Cytotoxicity (IC50) | |||

| Average IC50 | 6.5 ± 4.5 µM | 176 lymphoblastoid cell lines | [6][16] |

| NAPQI-Protein Adducts | |||

| NAPQI-cysteine adduct in serum (patient with acute swelling skin rash) | 33 pmol/mL | Human serum | [17] |

| NAPQI-N-acetylcysteine adduct in serum (patient with acute swelling skin rash) | 2.0 pmol/mL | Human serum | [17] |

| NAPQI-glutathione adduct in serum (patient with acute swelling skin rash) | 0.13 pmol/mL | Human serum | [17] |

| NAPQI modification of total rat serum albumin | 0.0006% (quantifiable limit) | Rat plasma | [1] |

| Paracetamol Metabolism | |||

| Glucuronidation pathway | 50-70% of therapeutic dose | In vivo (human) | [1] |

| Sulfation pathway | 25-35% of therapeutic dose | In vivo (human) | [1] |

| CYP450 oxidation (NAPQI formation) | 5-15% of therapeutic dose | In vivo (human) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NAPQI.

Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)

This protocol is adapted from the method described by Dahlin and Nelson.[18]

Materials:

-

Paracetamol (acetaminophen)

-

Silver (I) oxide (Ag₂O)

-

Anhydrous ether

-

Anhydrous sodium sulfate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve paracetamol in anhydrous ether under an inert atmosphere.

-

Add a molar excess of freshly prepared silver (I) oxide to the solution.

-

Stir the mixture vigorously at room temperature in the dark for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of anhydrous sodium sulfate to remove the silver salts and any remaining water.

-

Evaporate the ether under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cold water bath) to yield the yellow crystalline product, NAPQI.

-

Store the synthesized NAPQI under an inert atmosphere at -80°C in the dark, as it is unstable.

Quantification of Paracetamol and its Metabolites by HPLC

This is a general protocol that can be adapted from various published methods.[19][20][21][22]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: A mixture of water, methanol, and an acidifier like formic or acetic acid. A common mobile phase is water:methanol:formic acid (70:30:0.15, v/v/v).[21]

-

Plasma or tissue homogenate samples

-

Acetonitrile or methanol for protein precipitation

-

Internal standard (e.g., salicylamide)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of cold acetonitrile or methanol containing the internal standard to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

-

Run the analysis using an isocratic or gradient elution profile.

-

Detect the analytes at a specific wavelength (e.g., 254 nm for UV detection) or by mass spectrometry.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of paracetamol and its metabolites.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

-

Measurement of Glutathione (GSH) Depletion

This protocol is based on the principles of GSH measurement assays.

Materials:

-

Hepatocytes or liver microsomes

-

Paracetamol or NAPQI

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA) for deproteinization

-

Spectrophotometer

Procedure:

-

Treat hepatocytes or liver microsomes with varying concentrations of paracetamol or NAPQI for a specified time.

-

Lyse the cells or terminate the microsomal reaction.

-

Deproteinize the samples by adding an equal volume of cold TCA and centrifuging to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Add phosphate buffer and DTNB solution to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow the reaction between GSH and DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Measure the absorbance of the solution at 412 nm.

-

Quantify the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.

Visualization of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways involved in paracetamol metabolism and NAPQI-induced toxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide (S²⁻) and analysis by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biochemistry of acetaminophen hepatotoxicity and rescue: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pathogenesis of acetaminophen-induced liver injury and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Limitations of acetaminophen as a reference hepatotoxin for the evaluation of in vitro liver models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide [zenodo.org]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shimadzu.co.uk [shimadzu.co.uk]

A Theoretical Investigation Framework for 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide outlines a comprehensive framework for the theoretical and computational study of 1-(4-(hydroxyamino)phenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this document leverages established methodologies from studies on analogous substituted acetophenones. The guide details protocols for computational chemistry, including Density Functional Theory (DFT) and molecular docking, and provides a basis for interpreting spectroscopic data. All quantitative data from related compounds are summarized, and key workflows are visualized to provide a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with an acetyl group and a hydroxylamine group. The presence of these functional groups suggests potential applications in areas such as antioxidant therapies, as a precursor for nitrogen-containing heterocycles, and as a candidate for drug design due to its hydrogen bonding capabilities and potential for biological interactions. This guide provides a structured approach to its theoretical investigation.

Molecular Properties and Structure

The foundational step in any theoretical study is the determination of the molecule's structural and electronic properties. While specific experimental data for this compound is sparse, data for related compounds can be used as a benchmark for computational results.

Table 1: Computed Properties of Structurally Related Compounds

| Property | 1-[4-(Dihydroxyamino)phenyl]ethanone | 1-(2-Amino-4-hydroxyphenyl)ethanone[1] | 1-(4-(Hydroxymethyl)phenyl)ethanone[2] |

| Molecular Formula | C8H9NO3 | C8H9NO2 | C9H10O2 |

| Molecular Weight ( g/mol ) | 167.16 | 151.16 | 150.17 |

| XLogP3 | 1.1 | 1.4 | 0.8 |

| Hydrogen Bond Donor Count | 2 | 2 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 3 | 2 |

| Rotatable Bond Count | 2 | 1 | 2 |

| Exact Mass (Da) | 167.058243149 | 151.063328530 | 150.068079557 |

| Topological Polar Surface Area (Ų) | 60.8 | 63.3 | 37.3 |

Computational Chemistry Protocols

Theoretical studies heavily rely on computational methods to predict molecular properties and reactivity. The following protocols are standard in the field and can be applied to this compound.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It is used to optimize molecular geometry and calculate various properties.

Experimental Protocol: DFT Calculation Workflow

-

Software: Gaussian09 or a similar quantum chemistry software package is typically used.[3]

-

Initial Structure: The initial 3D structure of this compound can be built using software like GaussView or Avogadro.

-

Method and Basis Set Selection: A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This step provides key data such as bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). The results can be used to predict the infrared (IR) and Raman spectra.

-

Electronic Properties Analysis:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study hyper-conjugative interactions and charge delocalization within the molecule, which contribute to its stability.[3]

-

Caption: Workflow for DFT-based molecular property prediction.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for drug development.

Experimental Protocol: Molecular Docking Workflow

-

Target Selection: A protein target of interest is chosen. For a molecule like this compound, potential targets could include enzymes involved in oxidative stress or cell signaling pathways. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB).

-

Ligand Preparation: The optimized 3D structure of this compound (from DFT calculations) is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site (active site) is identified.

-

Docking Simulation: Software such as AutoDock or ArgusLab is used to perform the docking.[4] The software samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the best binding poses, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[5]

Caption: General workflow for molecular docking studies.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical studies, a brief overview of a plausible synthesis route is relevant for context and for guiding the interpretation of theoretical spectroscopic data.

Proposed Synthesis

A common method for synthesizing related aminophenylethanones involves the reduction of a nitro precursor. For this compound, a potential route could be the selective reduction of 1-(4-nitrophenyl)ethanone.

Caption: A potential synthetic route to the target compound.

Predicted Spectroscopic Data

The vibrational frequencies calculated from DFT can be used to predict the key peaks in the IR spectrum.

Table 2: Predicted IR Spectral Assignments (Hypothetical)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |